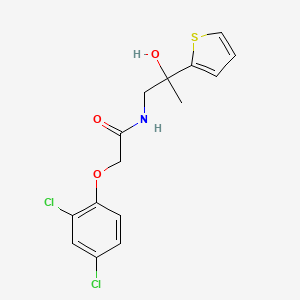

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide typically involves multiple steps, including reactions like acetylation, esterification, and ester interchange. For example, a related compound, N-phenyl-2,2-di(4-chlorophenoxy)acetamide, was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, highlighting the critical role of reaction conditions and catalysts in achieving desired yields and compound purity (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with halogenated phenyl groups, has been extensively studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal intricate details about the molecular conformation, bonding, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, the crystal structures of certain C,N-disubstituted acetamides show how hydrogen bonds and halogen interactions contribute to the stability and arrangement of molecules in the solid state (B. Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including N-alkylation, silylation, and reactions with organometallic reagents. These reactions not only modify the chemical structure but also introduce new functional groups, leading to compounds with diverse chemical properties. The synthesis and reactions of these compounds often involve specific conditions and reagents, highlighting the importance of precise control over the reaction environment (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. X-ray powder diffraction and other analytical techniques provide valuable data on the crystalline phases, unit cell parameters, and molecular packing, which are essential for understanding the material properties and potential applications of these compounds (E. Olszewska et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to the potential applications of acetamide derivatives in various fields. Studies on the synthesis, structure, and reactivity of these compounds provide insights into their chemical behavior, which is crucial for designing new materials and understanding their mechanisms of action (K. Sunder et al., 2013).

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism and Environmental Impact

The metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, has been examined to understand their selective phytotoxicity and environmental fate. These studies reveal that the metabolism in plants and microorganisms plays a crucial role in herbicide selectivity and detoxification. For example, acetochlor, a chloroacetamide herbicide, undergoes initial metabolism through conjugation to thioether conjugates in both tolerant and susceptible species, indicating a detoxification pathway critical for selective phytotoxicity (Breaux, 1987). Similarly, the environmental persistence and degradation pathways of chloroacetamide herbicides, including their interactions with soil and aquatic microorganisms, have been studied to assess their environmental impact and degradation mechanisms, highlighting the complex interactions between these herbicides and ecosystem components.

Antimicrobial Properties

Compounds bearing structural motifs similar to this compound have been explored for their potential antimicrobial properties. For instance, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have shown potential as pesticides and exhibit antimicrobial activity, suggesting that structural analogs of the compound may also possess similar biological activities (Olszewska et al., 2009).

Molecular Docking and Anticancer Potential

Research into similar compounds has also extended to the synthesis and evaluation of their anticancer properties. Molecular docking studies of certain acetamide derivatives have provided insights into their potential mechanisms of action against cancer targets, suggesting that modifications of the acetamide moiety, similar to those in this compound, could be explored for anticancer drug design (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S/c1-15(20,13-3-2-6-22-13)9-18-14(19)8-21-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYCIRTWSRGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)